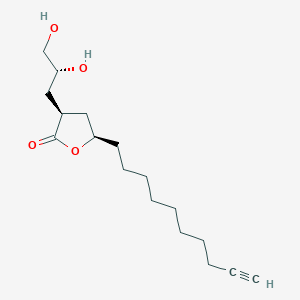
Rubrynolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubrynolide is a natural product found in Sextonia rubra with data available.
Applications De Recherche Scientifique
Pharmaceutical Applications
Rubrynolide has shown promising bioactivity against various cancer cell lines. A study highlighted its effectiveness against epithelial colon adenocarcinoma cells, suggesting potential as an anticancer agent. The molecular network analysis revealed that this compound and its derivatives could serve as lead compounds in drug development for cancer therapies .
| Application | Description | Source |
|---|---|---|
| Anticancer Activity | Effective against epithelial colon adenocarcinoma cells | |
| Lead Compound Potential | Possible candidate for drug development in oncology |
Environmental Monitoring
This compound is utilized as a dendrochemical proxy to trace environmental contamination and paleoclimate changes. Its presence in tree species can indicate historical environmental conditions and anthropogenic impacts on ecosystems .
| Application | Description | Source |
|---|---|---|
| Environmental Contamination | Used to trace historical pollution levels | |
| Paleoclimate Studies | Helps in understanding past climate conditions |
Biochemical Research
In biochemical research, this compound serves as a model compound for studying secondary metabolite biosynthesis pathways. Understanding these pathways can lead to insights into metabolic engineering and the production of novel bioactive compounds .
| Application | Description | Source |
|---|---|---|
| Metabolic Engineering | Insights into biosynthesis pathways | |
| Novel Compound Production | Potential for engineering new bioactive metabolites |
Case Study 1: Anticancer Activity
A comprehensive study investigated the cytotoxic effects of this compound on various cancer cell lines, including colon adenocarcinoma. The results demonstrated significant inhibition of cell proliferation, highlighting this compound's potential as an anticancer agent. Further research is required to elucidate its mechanism of action and optimize its therapeutic efficacy.
Case Study 2: Environmental Proxies
Research utilizing this compound as a dendrochemical proxy involved analyzing tree rings from Amazonian tree species. The findings indicated that fluctuations in this compound concentrations correlated with periods of environmental stress, providing valuable data for reconstructing historical climate patterns and assessing ecological health.
Propriétés
Formule moléculaire |
C17H28O4 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3S,5R)-5-dec-9-ynyl-3-[(2R)-2,3-dihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C17H28O4/c1-2-3-4-5-6-7-8-9-10-16-12-14(17(20)21-16)11-15(19)13-18/h1,14-16,18-19H,3-13H2/t14-,15+,16+/m0/s1 |
Clé InChI |
VXZFZXZSRWYUBE-ARFHVFGLSA-N |
SMILES isomérique |
C#CCCCCCCCC[C@@H]1C[C@@H](C(=O)O1)C[C@H](CO)O |
SMILES canonique |
C#CCCCCCCCCC1CC(C(=O)O1)CC(CO)O |
Synonymes |
rubrynolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















